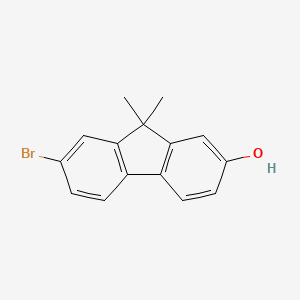

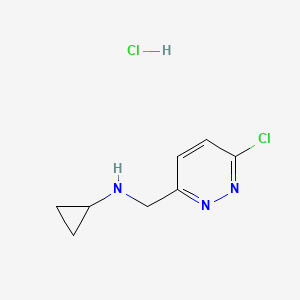

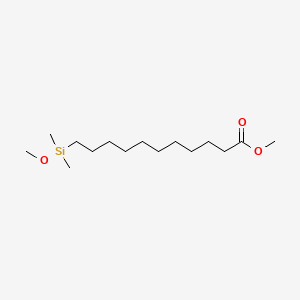

![molecular formula C6H5FN4 B567709 6-氟-[1,2,4]三唑并[1,5-a]吡啶-2-胺 CAS No. 1245644-40-9](/img/structure/B567709.png)

6-氟-[1,2,4]三唑并[1,5-a]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . In addition, the metal-chelating properties of the ring have been exploited to generate candidate treatments for cancer and parasitic diseases .

科学研究应用

化学传感器和环境应用

含有杂原子的化合物,如6-氟-[1,2,4]三唑并[1,5-a]吡啶-2-胺及其衍生物在有机化学中具有重要意义,特别是在光学传感器及其生物应用的开发中。这些衍生物由于能够形成配位键和氢键而被用作光学传感器合成中的识别单元,使其适用于传感应用。它们的使用范围已从生物学扩展到环境监测,突出了它们在检测各种化学物质方面的多功能应用(Jindal & Kaur, 2021)。

水处理技术

胺官能化吸附剂(可能与6-氟-[1,2,4]三唑并[1,5-a]吡啶-2-胺的化学结构相关)在去除水中的全氟烷基和多氟烷基物质(PFAS)方面显示出前景。这些含胺化合物由于其静电和疏水相互作用而为市政给水和废水处理中的PFAS控制提供了替代解决方案,这些相互作用对于有效的PFAS去除至关重要。这表明6-氟-[1,2,4]三唑并[1,5-a]吡啶-2-胺衍生物在创造用于水净化的下一代吸附剂方面具有潜力(Ateia 等,2019)。

抗菌应用

1,2,4-三唑,包括结构与6-氟-[1,2,4]三唑并[1,5-a]吡啶-2-胺相关的1,2,4-三唑,已被研究其对金黄色葡萄球菌的抗菌活性。这些化合物充当DNA拓扑异构酶和拓扑异构酶IV等关键细菌酶的有效抑制剂。这种抗菌特性,加上它们抑制外排泵和与青霉素结合蛋白结合的能力,突出了6-氟-[1,2,4]三唑并[1,5-a]吡啶-2-胺衍生物在开发新型抗菌剂中的潜力(Li & Zhang, 2021)。

药物化学和药物开发

三唑核心,6-氟-[1,2,4]三唑并[1,5-a]吡啶-2-胺结构中的一个特征,由于其广泛的生物活性而在药物化学中至关重要。三唑已被开发成具有抗炎、抗菌、抗肿瘤和抗病毒特性的药物。它们在药物设计和开发中的重要作用突出了探索6-氟-[1,2,4]三唑并[1,5-a]吡啶-2-胺衍生物以用于新的药物应用的重要性(Ferreira 等,2013)。

未来方向

属性

IUPAC Name |

6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNQEYATZMUNSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712400 |

Source

|

| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

CAS RN |

1245644-40-9 |

Source

|

| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

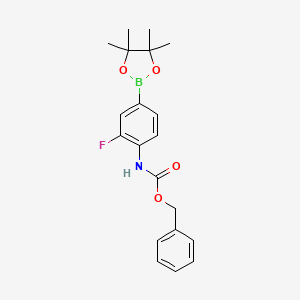

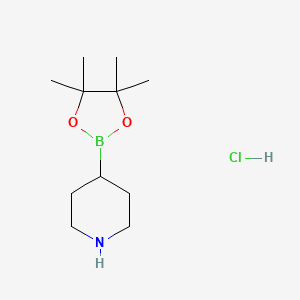

![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)

![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)